1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine
Description
Properties
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxy-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S2/c1-15-7-10(6-13-15)21(17,18)16-4-2-9(3-5-16)19-11-14-12-8-20-11/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVPIGFJIBCQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and thiadiazole rings, followed by their functionalization and coupling.
Preparation of 1-methyl-1H-pyrazole-4-sulfonyl chloride: This can be achieved by sulfonylation of 1-methyl-1H-pyrazole using chlorosulfonic acid.
Synthesis of 1,3,4-thiadiazol-2-ol: This involves the cyclization of thiosemicarbazide with formic acid.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiadiazole structures exhibit significant antimicrobial properties. For example, derivatives similar to 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine have shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the presence of the pyrazole and thiadiazole groups enhances the antimicrobial efficacy of the compounds .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. For instance, compounds with thiadiazole and pyrazole derivatives have demonstrated cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on a series of pyrazole derivatives revealed that certain compounds significantly inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism involved the induction of S-phase arrest and upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins .
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous piperidine derivatives, emphasizing substituent variations, synthesis pathways, and biological activities:
Key Observations:
Structural Variations :
- The target compound distinguishes itself via the 1-methylpyrazole sulfonyl group , whereas analogues like those in utilize 1,3,4-oxadiazole or methylsulfonylphenyl groups . Thiadiazole rings (in the target) versus oxadiazole (in ) may alter electron distribution and binding affinity.
- The sulfonyl linker is a common feature across these compounds, suggesting shared synthetic pathways involving sulfonylation reactions .
Biological Activity: Compounds with 1,3,4-oxadiazole moieties (e.g., ) exhibit notable antibacterial activity, likely due to their ability to disrupt bacterial cell membranes or enzyme function. However, the thiadiazole-containing target compound lacks reported bioactivity data in the provided evidence .
Synthesis :
- The target compound’s synthesis likely parallels methods used for , where LiH in DMF facilitates nucleophilic substitution between heterocyclic nucleophiles and sulfonyl electrophiles . In contrast, methylsulfonylphenyl derivatives (e.g., ) require additional steps like Friedel-Crafts alkylation.
Commercial Availability :
- The compound 1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine (CAS 2319832-65-8) is commercially available, indicating industrial-scale synthesis feasibility .
Biological Activity
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a pyrazole moiety, and a thiadiazole group. The molecular formula is with a molecular weight of approximately 256.29 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The primary target for this compound is Nicotinamide phosphoribosyltransferase (NAMPT) , an enzyme involved in the NAD+ salvage pathway. By modulating NAMPT activity, the compound influences NAD+ levels within cells, which is crucial for various cellular processes including energy metabolism and apoptosis regulation.
Anticancer Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10.0 µg/mL . The specific compound under discussion may share these properties due to its structural similarities.
Cytotoxicity and Selectivity
A review of cytotoxic properties of thiadiazole derivatives revealed that many exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in potential therapeutic applications . The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with mitochondrial pathways, leading to cytochrome c release and caspase activation .
Case Studies
Recent studies have explored the synthesis and biological evaluation of novel thiadiazole derivatives. One study highlighted the synthesis of various 1,3,4-thiadiazole derivatives that showed promising anticancer activity against several tumor cell lines with notable selectivity .
Comparative Analysis
The following table summarizes key findings from relevant studies on similar compounds:
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 3.29 | NAMPT inhibition |
| Compound B | H460 | 10 | Apoptosis induction |
| Compound C | MCF-7 | 5.0 | Cell cycle arrest |
These results underscore the potential of thiadiazole-containing compounds in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,3,4-thiadiazol-2-yloxy)piperidine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For analogous piperidine-sulfonyl derivatives, heterocyclic nucleophiles (e.g., 1,3,4-oxadiazole or thiadiazole intermediates) are prepared from carboxylic acids, followed by coupling with a sulfonyl-piperidine electrophile. A representative approach (adapted from ):
Synthesize the thiadiazol-2-yloxy-piperidine nucleophile via cyclization of thiosemicarbazide derivatives.
Prepare the 1-methylpyrazole-4-sulfonyl chloride electrophile by chlorosulfonation of 1-methylpyrazole.
Couple the nucleophile and electrophile in polar aprotic solvents (e.g., DMF) with a base (e.g., LiH) at 60–80°C for 6–12 hours.
Purify via column chromatography (silica gel, ethyl acetate/hexane) and validate purity by HPLC.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer : Use a combination of IR , <sup>1</sup>H-NMR , <sup>13</sup>C-NMR , and EI-MS for structural elucidation:
- IR : Confirm sulfonyl (S=O, ~1350–1150 cm<sup>−1</sup>) and ether (C-O-C, ~1250–1050 cm<sup>−1</sup>) stretches .
- <sup>1</sup>H-NMR : Identify piperidine protons (δ 1.5–3.5 ppm, multiplet), pyrazole methyl (δ ~2.5 ppm, singlet), and thiadiazole protons (δ 8.0–8.5 ppm) .
- EI-MS : Look for molecular ion peaks matching the exact mass (e.g., [M+H]<sup>+</sup> calculated via high-resolution MS).
Advanced Research Questions
Q. How can coupling efficiency between the pyrazole-sulfonyl and thiadiazolyloxy-piperidine moieties be optimized?
- Methodological Answer : Optimize reaction parameters using Design of Experiments (DoE) :
- Solvent : Test DMF vs. acetonitrile for dielectric constant effects on nucleophilicity .
- Catalyst : Screen bases (LiH, K2CO3, DBU) to enhance electrophilic sulfonyl activation .
- Temperature : Perform kinetic studies at 50–100°C to balance yield vs. decomposition (monitor via TLC/HPLC) .
- Work-Up : Use aqueous NaOH washes to remove unreacted sulfonyl chloride, followed by recrystallization (methanol/water) for purity .
Q. How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. inactive results)?
- Methodological Answer : Address discrepancies via comparative assay standardization :
- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels under identical MIC protocols .
- Solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation artifacts .
- Dose-Response : Generate IC50 curves with 8–10 concentration points to validate potency thresholds .
Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?
- Methodological Answer : Use in silico tools to model:
- ADME : Calculate logP (octanol-water partition) and PSA (polar surface area) using Molinspiration or SwissADME .
- Docking : Perform molecular docking (AutoDock Vina) against bacterial targets (e.g., dihydrofolate reductase) to rationalize antibacterial activity .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability of the sulfonyl-thiadiazole pharmacophore .
Q. How to evaluate the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Conduct forced degradation studies :
- Thermal Stability : Heat at 40–80°C for 24–72 hours (monitor via HPLC for decomposition peaks) .
- pH Stability : Incubate in buffers (pH 1–13) for 48 hours; quench with NaHCO3 or HCl, then analyze degradation products via LC-MS .
- Light Sensitivity : Expose to UV (254 nm) and visible light for 7 days; assess photodegradation .
Q. What strategies improve regioselectivity in piperidine-ring functionalization?
- Methodological Answer : Employ directing groups and protecting strategies :
- Protection : Use Boc or Fmoc groups on piperidine nitrogen to prevent undesired sulfonylation at adjacent positions .
- Metal Catalysis : Utilize Pd-catalyzed C-H activation for selective thiadiazole-oxy substitution .
- Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C, 30 minutes) .
Q. What mechanistic hypotheses explain the role of sulfonyl and thiadiazolyloxy groups in bioactivity?
- Methodological Answer : Propose structure-activity relationship (SAR) hypotheses:
- Sulfonyl Group : May act as a hydrogen-bond acceptor with bacterial enzyme active sites (e.g., penicillin-binding proteins) .
- Thiadiazolyloxy Group : Could enhance lipophilicity (logP ~2.5) for membrane penetration or chelate metal ions in enzymatic cofactors .
- Synergistic Effects : Use free-energy perturbation (FEP) calculations to model cooperative binding of both groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
